molecular formula C7H11NO2 B8502470 Methyl cyanovalerate

Methyl cyanovalerate

Cat. No. B8502470
M. Wt: 141.17 g/mol
InChI Key: WNZKWBYFYOMJRC-UHFFFAOYSA-N
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Patent
US04470928

Procedure details

Into a 2-liter, stainless autoclave were introduced 73.0 g (0.500 mole) of adipic acid, 432.0 g (4.000 moles) of adiponitrile and 26.1 g (0.150 mole) of dimethyl adipate. After purging with nitrogen, the content was stirred at 220° C. for 5 hours. After cooling the reaction mixture 320.0 g (10.000 moles) of methanol was added and the resulting mixture was stirred at 220° C. for 1 hour. By distilling the reaction mixture, there were obtained 114.2 g (0.810 mole) of methyl cyanovalerate and 26.8 g (0.154 mole) of dimethyl adipate.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCC(O)=O.C(#N)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17].[C:19]([O:29][CH3:30])(=[O:28])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25].CO>>[C:16]([CH:15]([CH2:14][CH2:13][CH3:12])[C:24]([O:26][CH3:27])=[O:25])#[N:17].[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][C:19]([O:29][CH3:30])=[O:28]

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
432 g
Type
reactant
Smiles
C(CCCCC#N)#N
Name
Quantity
26.1 g
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
the content was stirred at 220° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging with nitrogen
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 220° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
By distilling the reaction mixture

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C(C(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mol
AMOUNT: MASS 114.2 g
Name
Type
product
Smiles
C(CCCCC(=O)OC)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.154 mol
AMOUNT: MASS 26.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.